molecular formula C14H18 B14495653 Benzene, 1-(1-heptynyl)-2-methyl- CAS No. 64146-63-0

Benzene, 1-(1-heptynyl)-2-methyl-

Cat. No.: B14495653
CAS No.: 64146-63-0
M. Wt: 186.29 g/mol
InChI Key: KIRBDEGMAYAQNZ-UHFFFAOYSA-N
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Description

Benzene, 1-(1-heptynyl)-2-methyl-: is an organic compound with the molecular formula C15H20 It is a derivative of benzene, where a heptynyl group and a methyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-heptynyl)-2-methyl- typically involves the alkylation of benzene with 1-heptyne. This reaction can be catalyzed by transition metals such as palladium or nickel. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of Benzene, 1-(1-heptynyl)-2-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Electrophilic Aromatic Substitution: Benzene, 1-(1-heptynyl)-2-methyl- can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (Cl2, Br2) and acids (H2SO4, HNO3).

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Common Reagents and Conditions:

  • Halogens (Cl2, Br2)
  • Acids (H2SO4, HNO3)
  • Oxidizing agents (KMnO4, CrO3)
  • Reducing agents (H2, Pd/C)

Major Products:

  • Halogenated derivatives
  • Carboxylic acids
  • Ketones
  • Reduced alkenes or alkanes

Scientific Research Applications

Chemistry: Benzene, 1-(1-heptynyl)-2-methyl- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound can be used to study the effects of alkyl-substituted benzene derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets .

Medicine: While not widely used in medicine, derivatives of Benzene, 1-(1-heptynyl)-2-methyl- could be explored for their potential pharmacological properties. Research may focus on their effects on cellular pathways and potential therapeutic applications .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of Benzene, 1-(1-heptynyl)-2-methyl- involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The heptynyl group can participate in reactions that modify the benzene ring, leading to the formation of various derivatives. These reactions often involve the formation of cationic intermediates, which then undergo further transformations .

Comparison with Similar Compounds

  • Benzene, 1-(1-heptynyl)-4-methyl-
  • 1-Phenyl-1-heptyne

Comparison: Benzene, 1-(1-heptynyl)-2-methyl- is unique due to the position of the heptynyl and methyl groups on the benzene ring. This positional difference can significantly affect the compound’s reactivity and the types of reactions it undergoes. For example, the presence of the methyl group in the ortho position relative to the heptynyl group can influence the compound’s electrophilic aromatic substitution reactions, making it distinct from its para-substituted counterpart .

Properties

CAS No.

64146-63-0

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

1-hept-1-ynyl-2-methylbenzene

InChI

InChI=1S/C14H18/c1-3-4-5-6-7-11-14-12-9-8-10-13(14)2/h8-10,12H,3-6H2,1-2H3

InChI Key

KIRBDEGMAYAQNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC1=CC=CC=C1C

Origin of Product

United States

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